molecular formula C22H28O6P2 B1604459 Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate CAS No. 1017789-46-6

Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

Cat. No.: B1604459
CAS No.: 1017789-46-6
M. Wt: 450.4 g/mol
InChI Key: AJEHGIBGTGZRJW-UHFFFAOYSA-N
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Description

Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate is an organophosphorus compound with the molecular formula C22H28O6P2. It is known for its colorless to light yellow viscous liquid appearance

Preparation Methods

The synthesis of diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate typically involves the reaction of anthracene derivatives with diethyl phosphite under specific conditions. One common method involves the use of palladium-catalyzed α, β-homodiarylation of vinyl esters . This method significantly improves the overall yield of the final product. Industrial production methods may involve microwave-assisted synthesis, which accelerates the reaction and improves yield .

Chemical Reactions Analysis

Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include bromotrimethylsilane (BTMS) for dealkylation and triflic anhydride for electrophilic activation . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in the synthesis of new antimicrobial agents, particularly against pathogenic Escherichia coli strains . . Its unique properties make it valuable in chemical biology, medicine, and materials science.

Mechanism of Action

The mechanism of action of diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate involves its interaction with specific molecular targets and pathways. It acts as a cholinesterase inhibitor and may also interact with diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis . These interactions contribute to its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate can be compared with other similar compounds such as diethyl benzylphosphonates and diethyl (2-oxopropyl)phosphonate . These compounds share similar structural features but differ in their specific applications and properties. This compound is unique due to its specific molecular structure and the resulting chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique properties and diverse range of reactions make it valuable in fields such as chemistry, biology, medicine, and industry. Further research and development may uncover even more applications for this intriguing compound.

Properties

IUPAC Name

9,10-bis(diethoxyphosphoryl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6P2/c1-5-25-29(23,26-6-2)21-17-13-9-11-15-19(17)22(20-16-12-10-14-18(20)21)30(24,27-7-3)28-8-4/h9-16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEHGIBGTGZRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C2C=CC=CC2=C(C3=CC=CC=C31)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650699
Record name Tetraethyl anthracene-9,10-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-46-6
Record name P,P,P′,P′-Tetraethyl P,P′-9,10-anthracenediylbis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017789-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethyl anthracene-9,10-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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